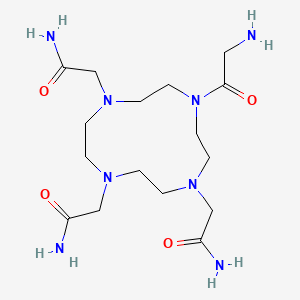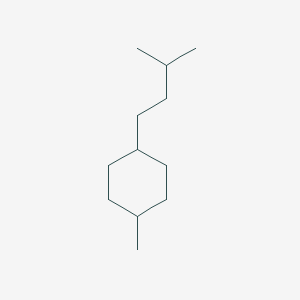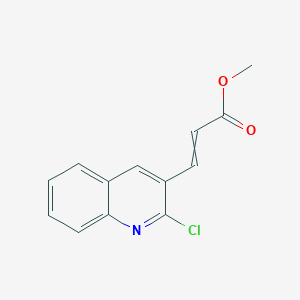
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate is a complex organic compound with a unique structure that includes a thioate group, a hydrazone linkage, and a ketone functionality
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate typically involves the condensation of a hydrazine derivative with a thioester. One common method is to react 4-oxopentanoic acid with methyl hydrazinecarbothioate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazones.
科学研究应用
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazone functionality.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate involves its interaction with biological targets through its hydrazone and thioate functionalities. The hydrazone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thioate group can interact with metal ions, affecting metalloproteins and enzymes that require metal cofactors.
相似化合物的比较
Similar Compounds
Methyl (4-oxopentanoate): Similar structure but lacks the hydrazone and thioate functionalities.
Methyl (4-oxopentan-2-ylidene)hydrazinecarbothioate: Similar structure but with different substituents on the hydrazone linkage.
Uniqueness
Methyl (4-oxopentan-2-ylidene)methanehydrazonothioate is unique due to its combination of hydrazone and thioate functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
494834-12-7 |
|---|---|
分子式 |
C7H12N2OS |
分子量 |
172.25 g/mol |
IUPAC 名称 |
methyl N-(4-oxopentan-2-ylideneamino)methanimidothioate |
InChI |
InChI=1S/C7H12N2OS/c1-6(4-7(2)10)9-8-5-11-3/h5H,4H2,1-3H3 |
InChI 键 |
MYMJIOGLJCWDIL-UHFFFAOYSA-N |
规范 SMILES |
CC(=NN=CSC)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
